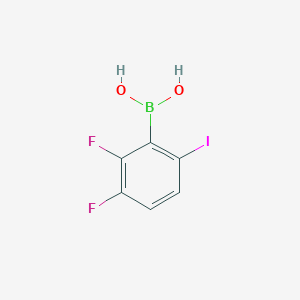

(2,3-Difluoro-6-iodophenyl)boronic acid

Description

(2,3-Difluoro-6-iodophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 3, an iodine atom at position 6, and a boronic acid (-B(OH)₂) group. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents:

- Fluorine atoms: Electron-withdrawing groups that influence the boronic acid's Lewis acidity and pKa .

- Iodine atom: A bulky, heavy halogen that enhances lipophilicity and may affect binding interactions in biological systems .

- Boronic acid moiety: Enables reversible covalent interactions with diols, making it valuable in sensors, drug delivery, and enzyme inhibition .

Properties

Molecular Formula |

C6H4BF2IO2 |

|---|---|

Molecular Weight |

283.81 g/mol |

IUPAC Name |

(2,3-difluoro-6-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |

InChI Key |

AMULIFDWORXLKS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)I)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-iodophenyl)boronic acid typically involves the borylation of a halogenated aromatic compound. One common method is the palladium-catalyzed borylation of 2,3-difluoro-6-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of (2,3-Difluoro-6-iodophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Bases: Potassium acetate, sodium carbonate.

Major Products

Biaryls: Formed in Suzuki–Miyaura coupling reactions.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aromatics: Formed through nucleophilic substitution of the iodine atom.

Scientific Research Applications

(2,3-Difluoro-6-iodophenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, displacing the halide.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares (2,3-Difluoro-6-iodophenyl)boronic acid with key analogs:

Electronic Effects :

pKa and Reactivity in Diol Complexation

The pKa of boronic acids determines their ability to form stable diol complexes. Key findings include:

- Lower pKa : Electron-withdrawing groups (e.g., F, I) reduce pKa, favoring boronate formation. (2,3-Difluoro-6-iodophenyl)boronic acid likely has a pKa < 8, making it more reactive than 4-MCPBA (pKa ~ 8.8) or 3-AcPBA (pKa ~ 9.5) under physiological conditions .

- Binding Affinity : Iodine’s steric bulk may reduce binding kinetics with small diols (e.g., glucose) compared to less hindered analogs like phenylboronic acid .

Biological Activity

(2,3-Difluoro-6-iodophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological interactions, and applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The compound has the molecular formula C_7H_5BF_2I and a molecular weight of 283.81 g/mol. The presence of fluorine and iodine atoms in its structure enhances its lipophilicity, which is crucial for biological activity. The boronic acid functional group allows it to interact with various biological molecules, particularly those containing diols or hydroxyl groups.

Synthesis

The synthesis of (2,3-difluoro-6-iodophenyl)boronic acid typically involves several steps, including:

- Preparation of the Aryl Halide : Using standard halogenation methods to introduce iodine and fluorine onto the phenyl ring.

- Boronation : Employing boron reagents to attach the boronic acid group to the aryl structure.

These steps can be optimized based on the desired yields and purity of the final product.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases. The unique structure of (2,3-difluoro-6-iodophenyl)boronic acid may enhance its binding affinity to these enzymes compared to other boronic acids. Preliminary studies suggest that this compound could have applications in cancer therapy by modulating protein interactions involved in tumor growth.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of halogenated phenylboronic acids. For example, related compounds like 2-fluoro-5-iodophenylboronic acid have shown significant antibacterial and antibiofilm activity against Vibrio harveyi and V. parahaemolyticus. These compounds exhibited minimum inhibitory concentrations (MIC) as low as 100 µg/mL, indicating their effectiveness against planktonic cell growth and biofilm formation .

Case Studies

- Cancer Treatment : Research has demonstrated that boronic acids can induce apoptosis in cancer cells. In a study involving small-cell lung cancer models, compounds similar to (2,3-difluoro-6-iodophenyl)boronic acid were shown to inhibit tumor growth effectively . The mechanism involved the cleavage of apoptosis markers such as PARP and caspase-3.

- Antibiofilm Activity : Another study reported that halogenated phenylboronic acids could significantly reduce biofilm formation on marine food products. This suggests potential applications in food preservation and safety .

Comparative Analysis

To better understand the biological activity of (2,3-difluoro-6-iodophenyl)boronic acid, a comparison with other boronic acids is useful:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| (2,3-Difluoro-6-iodophenyl)boronic acid | TBD | Potential Cancer Therapy |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | Antibacterial |

| 2-Fluoro-5-iodophenylboronic acid | 100 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.